2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride
Description
Properties
IUPAC Name |
2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2.ClH/c1-2-14-11-13-9(10(12)15-11)8-6-4-3-5-7-8;/h3-7H,2,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFJVMAOOTUTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(S1)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Phenyl-1,3-thiazole Core
The 4-phenyl substitution is commonly introduced via condensation of α-haloketones with thioamide or thiosemicarbazide derivatives. For example, the reaction of 2-bromoacetophenone with thiosemicarbazide in refluxing ethanol under acidic catalysis yields 2-hydrazinyl-4-phenyl-1,3-thiazoles, which can be further modified to introduce the ethylthio group.
Introduction of the Ethylthio Group at the 2-Position
The ethylthio substituent at the 2-position can be introduced by nucleophilic substitution or by using ethylthiol-containing precursors during cyclization. One approach involves reacting the intermediate 2-aminothiazole with ethylthiol or ethylthiolate under controlled conditions to substitute the 2-position sulfur atom.
Formation of the 5-Amino Group
The amino group at the 5-position is typically introduced by employing thiosemicarbazide or related hydrazine derivatives during the cyclization step. The condensation of thiosemicarbazide with α-haloketones forms the thiazole ring with an amino substituent at the 5-position.
Conversion to Hydrochloride Salt
The free amine is converted to its hydrochloride salt by acidification with hydrochloric acid, which improves the compound’s stability and facilitates isolation as a crystalline solid.
Detailed Synthetic Procedure Example
Research Findings and Optimization
Solvent Choice: Ethanol is preferred for condensation reactions due to its polarity and ability to dissolve both organic and inorganic reagents. Inert solvents such as toluene or DMF may be used for substitution reactions to improve selectivity.
Temperature Control: Reflux conditions (~78°C for ethanol) are optimal for cyclization. Substitution reactions introducing the ethylthio group are performed at milder temperatures (room temperature to 50°C) to avoid side reactions.
Catalysts: Glacial acetic acid catalyzes the condensation step efficiently without causing decomposition.
Purification: The hydrochloride salt precipitates upon acidification and is purified by recrystallization from aqueous ethanol or similar solvents to achieve high purity (>99%).
Yields: Reported yields for analogous 1,3-thiazole derivatives range from 70% to 80% for the cyclization step and 60% to 75% for the substitution step introducing the ethylthio group.
Summary Table of Preparation Methods
| Preparation Stage | Reagents | Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to 4-phenyl-1,3-thiazole | 2-bromoacetophenone, thiosemicarbazide, glacial acetic acid, ethanol | Reflux, 4–6 hours | 2-hydrazinyl-4-phenyl-1,3-thiazole intermediate | 70-80 | TLC monitoring |
| Ethylthio substitution at 2-position | Ethylthiol or ethylthiolate, inert solvent (toluene/DMF) | Room temp to 50°C, 2–4 hours | 2-(Ethylthio)-4-phenyl-1,3-thiazole-5-amine | 60-75 | Inert atmosphere recommended |
| Hydrochloride salt formation | Concentrated HCl | Acidification, cooling | This compound | >95 (isolated) | Crystallization and filtration |
Additional Notes
Alternative cyclization methods include the use of Lawesson’s reagent for thionation and Hantzsch condensation for ring formation, which can be adapted for this compound’s synthesis.
The process described in patent literature for related thiadiazole derivatives involves reaction of thioamides with hydrazine and alkali hydroxide, followed by acidification, which can inspire modifications for the target compound’s preparation.
The choice of reagents and solvents significantly affects the reaction rate and purity, with polar aprotic solvents sometimes facilitating faster substitution reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Thiazole derivatives with different substituents.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that thiazole derivatives, including 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride, exhibit significant anticancer activity. For instance, thiazole compounds have been shown to inhibit the growth of cancer cell lines such as human glioblastoma and melanoma, suggesting their potential as chemotherapeutic agents . The structure-activity relationship (SAR) analysis indicates that substituents on the thiazole ring can enhance anticancer properties, which may also apply to this compound.
Anticonvulsant Activity
Thiazole derivatives are recognized for their anticonvulsant properties. Research has demonstrated that certain thiazole-integrated compounds exhibit effective protection against seizures in animal models . The presence of specific functional groups on the thiazole ring has been linked to increased anticonvulsant activity, making this compound a candidate for further investigation in epilepsy treatments.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Thiazoles have been implicated in inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases . This opens avenues for exploring its use in conditions such as rheumatoid arthritis and other autoimmune diseases.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various methods involving thiazole ring formation and subsequent substitution reactions. A notable approach includes the use of appropriate solvents and bases to facilitate the reaction conditions for optimal yield .
| Method | Description |
|---|---|
| Solvent Selection | Common solvents include tetrahydrofuran (THF) and acetonitrile for reactions. |
| Base Utilization | Organic or inorganic bases can be employed to promote the reaction efficiency. |
| Reaction Conditions | Temperature and time are critical; typically performed under controlled conditions. |
Case Study: Anticancer Screening
In a study involving a series of thiazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
Case Study: Anticonvulsant Activity
Another investigation focused on the anticonvulsant potential of thiazole derivatives demonstrated that specific analogues showed significant protective effects against induced seizures in rodent models. The results indicated that compounds with electron-withdrawing groups exhibited superior efficacy .
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to the disruption of essential processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Thiazole vs. Thiadiazole Derivatives
- Target Compound : The thiazole core (1,3-thiazole) provides a five-membered ring with one sulfur and one nitrogen atom, enabling π-π stacking and hydrogen bonding.
- Thiadiazole Analogs: Compounds like 5-(pyridine-4-yl)-1,3,4-thiadiazole-2-amine () replace the thiazole with a 1,3,4-thiadiazole ring, introducing an additional nitrogen atom.
Thiazole vs. Oxadiazole Derivatives
Substituent Effects
Positional Isomerism in Thiazole Derivatives
- 4-Amino-2-methyl-5-phenylthiazole Hydrochloride (): Molecular Formula: C₁₀H₁₁ClN₂S (Molar Mass: 226.72). Structural Differences: The amine group is at position 4 (vs. position 5 in the target compound), and a methyl group replaces the ethylthio substituent at position 2. Implications: The positional shift of the amine group may alter hydrogen-bonding interactions with biological targets, while the methyl group reduces steric bulk compared to ethylthio .
Halogenated and Aromatic Modifications
Salt Forms and Physicochemical Properties
Data Tables
Table 1: Molecular Comparison of Selected Thiazole Derivatives
| Compound Name | Molecular Formula | Molar Mass | Key Substituents | Core Heterocycle | Salt Form |
|---|---|---|---|---|---|
| 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine HCl | C₁₀H₁₁ClN₂S | 226.72* | Phenyl (C₄), Ethylthio (C₂), Amine (C5) | 1,3-Thiazole | Hydrochloride |
| 4-Amino-2-methyl-5-phenylthiazole HCl | C₁₀H₁₁ClN₂S | 226.72 | Phenyl (C₅), Methyl (C₂), Amine (C4) | 1,3-Thiazole | Hydrochloride |
| 4-tert-Butyl-1,3-thiazol-5-amine diHCl | C₇H₁₄Cl₂N₂S | 237.18 | tert-Butyl (C₄), Amine (C5) | 1,3-Thiazole | Dihydrochloride |
| {[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine HCl | C₅H₁₀ClN₃OS | 195.67 | Ethylthio (C5), Amine (C2) | 1,3,4-Oxadiazole | Hydrochloride |
*Molar mass calculated based on molecular formula.
Key Research Findings
- Bioactivity: Thiazole derivatives with phenyl and alkylthio groups (e.g., the target compound) exhibit enhanced antimicrobial activity compared to non-aromatic analogs, likely due to improved membrane penetration .
- Solubility : Hydrochloride salts generally offer better aqueous solubility than free bases, critical for pharmacokinetic optimization .
- Synthetic Challenges : Thiazole derivatives with bulky substituents (e.g., tert-butyl in ) require controlled cyclization conditions to avoid byproducts .
Biological Activity
2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride is a thiazole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by an ethylthio group and a phenyl moiety attached to the thiazole ring, has been linked to various biological activities. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C11H13ClN2S2. The thiazole ring contributes to its reactivity and biological properties due to the presence of sulfur and nitrogen atoms. The ethylthio group enhances lipophilicity, potentially improving cellular penetration and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have reported its activity against Escherichia coli and Staphylococcus aureus , with minimal inhibitory concentration (MIC) values suggesting significant potency .
Anti-inflammatory Effects
Thiazole derivatives are recognized for their anti-inflammatory properties. Preliminary studies suggest that this compound may influence inflammatory pathways by interacting with specific proteins involved in these processes. This interaction could lead to therapeutic effects in conditions characterized by inflammation.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. In particular, studies have shown that this compound may inhibit the proliferation of cancer cells through mechanisms involving enzyme inhibition and disruption of cellular pathways .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can inhibit enzyme activity or interfere with cellular signaling pathways essential for microbial survival or cancer cell proliferation. Understanding these interactions is crucial for optimizing the compound's pharmacological profile .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Ethyl-4-phenyl-1,3-thiazol-2-amine | Similar thiazole ring; different ethyl position | Antimicrobial |
| 2-(Methylthio)-4-phenyltiazolamine | Methylthio instead of ethylthio | Antimicrobial and anti-inflammatory |
| 2-(Propylthio)-4-phenyltiazolamine | Propyl group instead of ethyl | Potentially similar biological activities |
This table highlights how variations in substituents can influence the biological activities of thiazole derivatives while emphasizing the distinctiveness of the ethylthio substitution in this compound.
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities related to this compound:
- Antibacterial Study : A study conducted by synthesized various thiazole derivatives, including this compound. The compound was tested against multiple bacterial strains, showing promising antibacterial activity with MIC values comparable to standard antibiotics.
- Anticancer Screening : Research published in evaluated the anticancer properties of thiazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, suggesting potential therapeutic applications in oncology.
Q & A
Basic: What are common synthetic routes for 2-(Ethylthio)-4-phenyl-1,3-thiazol-5-amine hydrochloride, and what key reaction conditions should be considered?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Substitution reactions: Reacting a thiol (e.g., ethyl mercaptan) with a halogenated precursor (e.g., 4-phenyl-5-bromo-1,3-thiazol-5-amine) under basic conditions (e.g., K₂CO₃ in DMF) .
- Condensation: Cyclization of thiourea derivatives with α-haloketones, followed by acidification to form the hydrochloride salt.
Key conditions include:
| Reagent/Condition | Role | Example |
|---|---|---|
| Triethylamine | Base (neutralizes HCl) | 10 mmol in dioxane |
| Chloroacetyl chloride | Electrophile for amide formation | 0.8 mL, 10 mmol |
| Solvent | Polar aprotic (e.g., DMF, dioxane) | Enhances nucleophilicity |
Optimize temperature (20–25°C for stability) and stoichiometry to minimize byproducts like sulfoxides or over-alkylated derivatives .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Assign peaks for the ethylthio group (δ ~2.5–3.0 ppm for SCH₂CH₃) and aromatic protons (δ ~7.2–7.8 ppm for phenyl). Confirm amine protonation via chemical shift broadening in D₂O .
- X-ray crystallography: Resolves structural ambiguities (e.g., thiazole ring conformation). A typical protocol involves slow evaporation from ethanol to obtain single crystals, with R-factor <0.06 .
- Mass spectrometry (HRMS): Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HCl).
Advanced: How can computational reaction path search methods optimize the synthesis of thiazole derivatives like this compound?
Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways. For example:
- Use ICReDD’s workflow ():
- Perform ab initio calculations to map transition states.
- Apply machine learning to identify optimal conditions (e.g., solvent, catalyst) from high-throughput datasets.
- Validate predictions via small-scale experiments (e.g., 5 mmol trials).
This reduces trial-and-error by >50% and improves yield reproducibility .
Advanced: When encountering contradictory biological activity data, what methodological approaches can resolve such discrepancies?
Answer:
Contradictions in antimicrobial assays (e.g., varying MIC values) may arise from:
- Strain variability: Test across multiple strains (Gram-positive vs. Gram-negative) under standardized CLSI protocols.
- Solubility issues: Use DMSO/water co-solvents with concentrations ≤1% to avoid cytotoxicity artifacts .
- Structural analogs: Synthesize derivatives (e.g., replacing ethylthio with methylthio) to isolate substituent effects. Cross-validate with HPLC purity data (>95%) .
Advanced: What strategies are recommended for elucidating the reaction mechanisms involving the ethylthio substituent?
Answer:
- Isotopic labeling: Use deuterated ethylthio groups (SCH₂CD₃) to track kinetic isotope effects in substitution reactions .
- Computational modeling: Simulate intermediates (e.g., via Gaussian 16) to identify rate-limiting steps. Compare activation energies for alternative pathways (e.g., SN2 vs. radical mechanisms).
- Trapping experiments: Add radical scavengers (e.g., TEMPO) to confirm/rule out radical intermediates .
Basic: What are the standard protocols for ensuring purity and stability during storage of this hydrochloride salt?
Answer:
- Purification: Recrystallize from ethanol/water (9:1) to achieve >99% purity (HPLC).
- Storage: Keep in amber vials under inert gas (N₂/Ar) at –20°C. Monitor degradation via periodic NMR (look for SCH₂CH₃ oxidation to sulfoxide) .
- Stability testing: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) to assess shelf life .
Advanced: How can integrated chemical software tools enhance experimental design and data reproducibility?
Answer:
- Data management: Use platforms like ICReDD () or ChemAxon to archive reaction conditions, yields, and spectral data. Implement version control for protocols .
- Virtual screening: Predict solubility/logP via COSMO-RS to optimize formulation for biological assays .
- Automated analysis: Deploy Python scripts (e.g., RDKit) to batch-process NMR/LC-MS data, reducing human error .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
